3-Chloro-N-[2-(dimethylamino)ethyl]-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic small molecule identified as an allosteric modulator of the Cannabinoid Receptor 1 (CB1). [] Allosteric modulators bind to a site distinct from the orthosteric (endogenous ligand) binding site and can modulate receptor activity by altering the binding affinity and/or functional efficacy of orthosteric ligands.
This compound represents a class of molecules with therapeutic potential for various conditions, including metabolic disorders associated with elevated branched-chain amino acids. [] It exhibits a unique mechanism of action compared to traditional orthosteric ligands, making it a valuable tool for investigating CB1 receptor pharmacology and exploring new therapeutic avenues.
Mechanism of Action
3-chloro-N-[2-(dimethylamino)ethyl]-6-fluoro-1-benzothiophene-2-carboxamide acts as an allosteric modulator of the CB1 receptor. [, ] While it enhances the binding of agonists like CP 55,940 to the receptor, it functionally antagonizes agonist-induced signaling. []
β-arrestin recruitment: Despite antagonizing G-protein signaling, some studies suggest these compounds can activate β-arrestin signaling pathways, potentially leading to different downstream effects. []
Applications
Investigating allosteric modulation: This compound serves as a valuable probe for understanding the complexities of allosteric modulation at the CB1 receptor. []
Developing novel therapeutics: Its unique pharmacological profile, characterized by enhanced agonist binding but functional antagonism, makes it a starting point for designing novel therapeutics targeting CB1. [, ]
Exploring biased agonism: The ability of this compound to differentially affect G-protein and β-arrestin signaling pathways makes it valuable for investigating biased agonism at the CB1 receptor. []
Future Directions
Understanding species differences: Given the species specificity of AOX, further research is needed to understand how the metabolism of this compound differs across species, especially when extrapolating results to humans. []
Related Compounds
Compound Description: ORG27569 is a prototypical allosteric modulator of the cannabinoid type 1 receptor (CB1). [] It exhibits positive allosteric modulation of orthosteric agonist binding while antagonizing agonist-induced G-protein coupling to the CB1 receptor. []
(9-Methoxyphenazine)-1-carboxamide (SN 23490)
Compound Description: SN 23490 is a phenazine carboxamide that emerged as a potential anticancer agent due to its cytotoxic properties. [] It displays better distributive properties and metabolic stability compared to DACA. []
Relevance: This compound, along with SN 23719 (2-(4-pyridyl)quinoline-8-carboxamide) and SN 23935 (dibenzo[1,4]dioxin-1-carboxamide), represents a class of "minimal intercalators" designed as part of a drug development program seeking to improve upon the limitations of tricyclic carboxamides like DACA. [] While structurally distinct from 3-chloro-N-[2-(dimethylamino)ethyl]-6-fluoro-1-benzothiophene-2-carboxamide, the shared focus on carboxamide derivatives with varying core structures underscores the exploration of structure-activity relationships in pursuit of enhanced drug properties.
2-(4-Pyridyl)quinoline-8-carboxamide (SN 23719)
Compound Description: SN 23719 is an arylquinoline carboxamide and a potential anticancer agent with promising activity profiles. [] Compared to DACA, it demonstrates more favorable distribution and metabolic stability. []
Relevance: Similar to SN 23490, SN 23719 belongs to the group of "minimal intercalators" designed to enhance the properties of tricyclic carboxamides. [] Though structurally different from 3-chloro-N-[2-(dimethylamino)ethyl]-6-fluoro-1-benzothiophene-2-carboxamide, its inclusion highlights the continued research into carboxamide derivatives with diverse core structures for improved drug candidates.
Dibenzo[1,4]dioxin-1-carboxamide (SN 23935)
Compound Description: SN 23935, a dibenzodioxin carboxamide, is a potential anticancer agent. [] It was developed as part of a drug development program to improve upon the limitations of DACA. []
Relevance: SN 23935, along with SN 23490 and SN 23719, represents a class of "minimal intercalators". [] While structurally different from 3-chloro-N-[2-(dimethylamino)ethyl]-6-fluoro-1-benzothiophene-2-carboxamide, its inclusion emphasizes the ongoing exploration of carboxamide derivatives with diverse core structures in the search for improved drug candidates.
Compound Description: BT2 is a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] It shows excellent pharmacokinetic properties and metabolic stability. [] BT2 significantly increases residual BCKDC activity in various cell types and reduces plasma BCAA concentrations in mice. []
Compound Description: BT2F is an analog of BT2 and acts as a stable BDK inhibitor. [] It significantly increases residual BCKDC activity in various cell types. []
Compound Description: BT3 is a prodrug of BT2, designed to improve its pharmacological properties. [] It effectively increases residual BCKDC activity in different cell types. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.